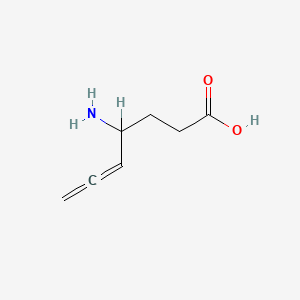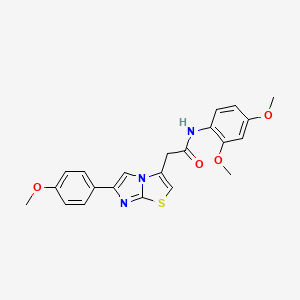![molecular formula C22H20N4O3S B3298390 4-(2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897462-92-9](/img/structure/B3298390.png)
4-(2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide
Descripción general
Descripción
“4-(2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been reported to have various biological activities such as anticancer and antiproliferative properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves the reaction between 5-substituted-1,3,4-thiadiazol-2-amine and the corresponding substituted α-halo aryl ketone under heating conditions . Further structural optimization can lead to the formation of E and Z isomers .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazo[2,1-b]thiazole ring. The mass spectrum of similar compounds shows a molecular ion peak at m/z 230.0, which corresponds to M+1 peak of the molecule .
Chemical Reactions Analysis
Imidazo[2,1-b]thiazole derivatives have been reported to exhibit various chemical reactions. They act through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key structural component of this compound, is known to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole, a key structural component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities . For instance, some imidazo[2,1-b]thiazole derivatives have been found to display broad-spectrum antiproliferative activity against various cancer cell lines .
Action Environment
The solubility properties of thiazole, a key structural component of this compound, suggest that the compound’s action may be influenced by the chemical properties of its environment .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-(2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways . The interaction with these enzymes often involves binding to the active site, thereby blocking substrate access and inhibiting enzyme activity. Additionally, this compound can interact with proteins involved in DNA repair and replication, influencing cellular processes at a fundamental level.
Cellular Effects
The effects of this compound on various cell types are profound. This compound has been observed to alter cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways . These pathways are critical for cell growth, survival, and differentiation. By modulating these pathways, this compound can influence gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s imidazo[2,1-b]thiazole core is crucial for its binding affinity to target proteins. This binding can result in the inhibition of enzyme activity, such as kinase inhibition, which in turn affects downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a crucial role in its biotransformation. The compound’s metabolites can also influence metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby influencing its function and efficacy.
Propiedades
IUPAC Name |
4-[[2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-2-29-18-9-5-14(6-10-18)19-12-26-17(13-30-22(26)25-19)11-20(27)24-16-7-3-15(4-8-16)21(23)28/h3-10,12-13H,2,11H2,1H3,(H2,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACXIYSSWRXOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3298348.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3298352.png)
![N-benzyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3298359.png)
![N-(2,4-dimethoxyphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3298365.png)
![N-(3,4-dimethoxyphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3298368.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3298370.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B3298379.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B3298382.png)
![N-(4-bromophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B3298395.png)
![6-Methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B3298403.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B3298414.png)
